2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a propenyl (allyl) group and at position 5 with a pyrazinyl moiety. A sulfanylacetamide linker connects the triazole to a 4-sulfamoylphenyl group.
Properties
Molecular Formula |
C17H17N7O3S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H17N7O3S2/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)28-11-15(25)21-12-3-5-13(6-4-12)29(18,26)27/h2-8,10H,1,9,11H2,(H,21,25)(H2,18,26,27) |
InChI Key |
RREIBRGHPMJYEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The pyrazine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the triazole-pyrazine intermediate with the sulfamoylphenyl acetamide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfamoylphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Allyl vs. Alkyl Substituents
- 4-Allyl-5-pyrazinyl derivative (target compound): The allyl group may enhance rigidity and influence binding pocket interactions compared to ethyl or methyl substituents.
- This substitution correlates with lower reported inhibitory activity in enzyme assays compared to pyrazine-containing analogs .
Heteroaromatic Ring Variations
- Pyrazine vs. Pyridine : Pyrazine’s two nitrogen atoms (vs. pyridine’s one) enhance dipole interactions. For instance, 2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () shows weaker binding to carbonic anhydrase isoforms compared to the target compound, likely due to fewer hydrogen-bonding sites .
Acetamide Substituent Modifications
- 4-Sulfamoylphenyl vs. Alkyl/Aryl Groups : The sulfamoyl group in the target compound improves solubility and enables hydrogen bonding with enzymatic active sites. In contrast, N-(2-isopropylphenyl) () or N-(4-methylphenyl) () analogs prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrate anti-inflammatory activity, but the absence of a sulfamoyl group limits their enzyme-targeting specificity compared to the target compound .
Structure-Activity Relationships (SAR)
- Allyl Group : Enhances rigidity and π-π stacking but may reduce metabolic stability.
- Pyrazine vs. Pyridine : Pyrazine improves hydrogen-bonding capacity, critical for enzyme inhibition.
- Sulfamoylphenyl : Increases solubility and target specificity, whereas alkyl/aryl groups favor membrane permeability.
Biological Activity
The compound 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of the Pyrazine Moiety : Nucleophilic substitution reactions are used to introduce the pyrazine ring.
- Attachment of the Prop-2-en-1-yl Group : This is accomplished via alkylation reactions.
- Final Coupling : The triazole derivative is coupled with 4-sulfamoylphenyl acetamide under suitable conditions.
The molecular formula of this compound is , with a molecular weight of approximately 382.43 g/mol. Its structure incorporates a triazole ring fused with a pyrazine moiety and a sulfamoyl phenyl group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃S |
| Molecular Weight | 382.43 g/mol |
| IUPAC Name | 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve:
- Inhibition of Enzyme Activity : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Modulation of Signaling Pathways : It can influence pathways such as WNT/β-catenin and others related to cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide have shown efficacy against various bacterial strains and fungi. Studies suggest that the presence of the triazole ring enhances antifungal activity by interfering with ergosterol biosynthesis in fungal cell membranes.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For example:
- Inhibition of Tankyrases (TNKS) : Compounds derived from triazole scaffolds have been identified as potent inhibitors of TNKS, which play a critical role in cancer cell proliferation by modulating WNT signaling pathways .
- Cell Viability Studies : In vitro studies demonstrated that similar compounds reduced cell viability in various cancer cell lines, indicating potential therapeutic applications in oncology.
Case Studies
- Tankyrase Inhibition : A study highlighted the efficacy of triazole-based compounds in inhibiting TNKS activity, leading to reduced β-catenin levels and impaired cancer cell growth .
- Antimicrobial Screening : Another investigation assessed several triazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing promising results .
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